Cas no 124555-33-5 (trans-3-Aminocyclopentanol hydrochloride)
trans-3-Aminocyclopentanol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- trans-3-Aminocyclopentanol hydrochloride
- (1R,3R)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE
- (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE
- Cyclopentanol,3-amino-, hydrochloride, (1R,3R)-rel- (9CI)
- trans-3-aminocyclopentanol
- trans-3-Aminocyclopentanol HCl
- trans-3-AMinocyclopentano...
- (1R,3R)-3- AMINOCYCLOPENTANOL HCl (re
- Trans-3-Aaminocyclopentanolhydrochloride
- (1R,3R)-rel-3-AMinocyclopentanol hydrochloride
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- MDL: MFCD22380009
- Inchi: 1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
- InChI Key: SGKRJNWIEGYWGE-TYSVMGFPSA-N
- SMILES: Cl.O[C@@H]1CC[C@H](C1)N
Computed Properties
- Exact Mass: 101.08400
Experimental Properties
- PSA: 46.25000
- LogP: 0.55880
trans-3-Aminocyclopentanol hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Room Temperature
trans-3-Aminocyclopentanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093470-5g |
trans-3-Aminocyclopentanol hydrochloride |
124555-33-5 | 95% | 5g |
£393.00 | 2022-03-01 | |
| Fluorochem | 093470-10g |
trans-3-Aminocyclopentanol hydrochloride |
124555-33-5 | 95% | 10g |
£655.00 | 2022-03-01 | |
| Chemenu | CM104686-5g |
trans-3-aminocyclopentanol hydrochloride |
124555-33-5 | 97% | 5g |
$495 | 2021-08-06 | |
| Chemenu | CM104686-10g |
trans-3-aminocyclopentanol hydrochloride |
124555-33-5 | 97% | 10g |
$825 | 2021-08-06 | |
| Chemenu | CM104686-25g |
trans-3-aminocyclopentanol hydrochloride |
124555-33-5 | 97% | 25g |
$1650 | 2021-08-06 | |
| Fluorochem | 093470-250mg |
trans-3-Aminocyclopentanol hydrochloride |
124555-33-5 | 95% | 250mg |
£52.00 | 2022-03-01 | |
| Fluorochem | 093470-1g |
trans-3-Aminocyclopentanol hydrochloride |
124555-33-5 | 95% | 1g |
£129.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BG171-200mg |
trans-3-Aminocyclopentanol hydrochloride |
124555-33-5 | 95+% | 200mg |
414.0CNY | 2021-07-12 | |
| abcr | AB526520-250 mg |
trans-3-Aminocyclopentanol hydrochloride, 97%; . |
124555-33-5 | 97% | 250MG |
€165.50 | 2022-08-31 | |
| abcr | AB526520-1 g |
trans-3-Aminocyclopentanol hydrochloride, 97%; . |
124555-33-5 | 97% | 1g |
€239.50 | 2023-06-14 |
trans-3-Aminocyclopentanol hydrochloride Suppliers
trans-3-Aminocyclopentanol hydrochloride Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on trans-3-Aminocyclopentanol hydrochloride
trans-3-Aminocyclopentanol hydrochloride (CAS No. 124555-33-5): A Versatile Chiral Building Block for Pharmaceutical and Chemical Research
The compound trans-3-Aminocyclopentanol hydrochloride (CAS No. 124555-33-5) is a chiral amine derivative with significant applications in medicinal chemistry and organic synthesis. Its unique cyclopentane backbone and amino-alcohol functionality make it a valuable intermediate for designing bioactive molecules. Researchers frequently explore this compound for its potential in asymmetric synthesis, catalyst development, and drug discovery, particularly in targeting neurological and metabolic disorders.
In recent years, the demand for chiral auxiliaries like trans-3-Aminocyclopentanol hydrochloride has surged due to the pharmaceutical industry's focus on enantioselective drug development. This compound’s rigid five-membered ring structure enhances stereochemical control, a critical factor in optimizing drug efficacy and reducing side effects. Its hydrochloride salt form improves solubility, facilitating its use in aqueous reaction systems—a topic frequently searched by chemists exploring green chemistry and solvent-free reactions.
The synthesis of trans-3-Aminocyclopentanol hydrochloride often involves stereoselective reduction or enzymatic resolution, methods widely discussed in academic forums and patent literature. Its X-ray crystallography data confirms the trans-configuration, which is pivotal for its role in constructing peptide mimetics and small-molecule inhibitors. These properties align with trending searches on AI-driven molecular design and computational chemistry tools, as researchers seek to accelerate compound optimization.
Beyond pharmaceuticals, this compound finds niche applications in material science, such as designing chiral ligands for metal-organic frameworks (MOFs). Its thermal stability and hydrogen-bonding capacity are frequently cited in studies on supramolecular chemistry, a hot topic among nanotechnology enthusiasts. Laboratories also value its compatibility with high-throughput screening (HTS) platforms, addressing the growing demand for automated synthesis solutions.
Quality control of CAS No. 124555-33-5 typically involves HPLC purity analysis and chiral chromatography, ensuring compliance with stringent regulatory standards. Discussions on GMP-grade intermediates often highlight this compound’s relevance in scaling up API production. Additionally, its structure-activity relationship (SAR) studies are frequently referenced in bioisostere research, a trending subtopic in drug repurposing initiatives.
Environmental and safety profiles of trans-3-Aminocyclopentanol hydrochloride are well-documented, with emphasis on waste minimization strategies—a concern echoed in searches for benign-by-design chemicals. Its low ecotoxicity aligns with the Principles of Green Chemistry, making it a candidate for sustainable synthesis workflows. This aspect resonates with industrial chemists exploring circular economy models in fine chemical manufacturing.
In conclusion, trans-3-Aminocyclopentanol hydrochloride exemplifies the intersection of chiral technology and applied organic chemistry. Its multifaceted utility—from pharmacophore design to catalysis—positions it as a compound of enduring interest. As precision medicine and catalytic asymmetric synthesis dominate scientific discourse, this molecule’s relevance will likely grow, reflected in its increasing appearance in cross-disciplinary research publications.
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